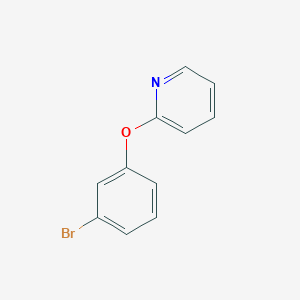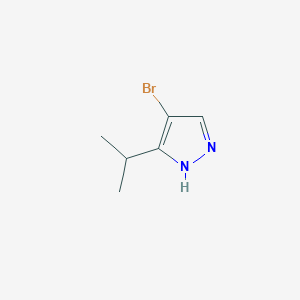
4-Bromo-3-isopropyl-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-3-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C6H9BrN2. It has a molecular weight of 189.05 . The compound is usually in a liquid or semi-solid physical form .
Synthesis Analysis
The synthesis of 4-Bromo-3-isopropyl-1H-pyrazole and similar compounds often involves the use of hydrazine derivatives and α,β-ethylenic ketones with a leaving group. These react to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles . Another method involves the use of 4-bromo-1H-pyrazole as a blocking agent in the synthesis of polyurethanes .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-isopropyl-1H-pyrazole is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C6H9BrN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3, (H,8,9) and the InChI key is LYGXWTVFFARCIJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole derivatives, including 4-Bromo-3-isopropyl-1H-pyrazole, are known for their versatility in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems . For example, 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .Physical And Chemical Properties Analysis
4-Bromo-3-isopropyl-1H-pyrazole is a liquid or semi-solid at room temperature . It has a molecular weight of 189.05 g/mol and an exact mass of 187.99491 g/mol . The compound has a topological polar surface area of 17.8 Ų .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis .
Coordination Chemistry
Organometallic Chemistry
Synthesis of Polyurethanes
4-Bromo-1H-pyrazole has been used as a blocking agent in the synthesis of polyurethanes . The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis . The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole .
Synthesis of 1,4’-bipyrazoles and Solid Hexacoordinate Complexes
4-Bromo-1H-pyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Synthesis of Polyurethanes
4-Bromo-1H-pyrazole has been used as a blocking agent in the synthesis of polyurethanes . The precursor molecule toluene diisocyanate (TDI) is blocked with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis . The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole .
Synthesis of Various Pharmaceutical and Biologically Active Compounds
4-Bromo-1H-pyrazole may be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Synthesis of Polyurethanes
4-Bromo-1H-pyrazole has been used as a blocking agent in the synthesis of polyurethanes . The precursor molecule toluene diisocyanate (TDI) is blocked with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis . The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole .
Synthesis of Various Pharmaceutical and Biologically Active Compounds
4-Bromo-1H-pyrazole may be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Safety And Hazards
Orientations Futures
Pyrazole derivatives, including 4-Bromo-3-isopropyl-1H-pyrazole, have been extensively studied for their potential applications in various fields, including organic synthesis, medicinal chemistry, and material science . Future research may focus on exploring new synthetic methods, investigating their biological activities, and developing new applications for these compounds .
Propriétés
IUPAC Name |
4-bromo-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGXWTVFFARCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617389 | |
| Record name | 4-Bromo-5-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-isopropyl-1H-pyrazole | |
CAS RN |
60061-60-1 | |
| Record name | 4-Bromo-5-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-isopropyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



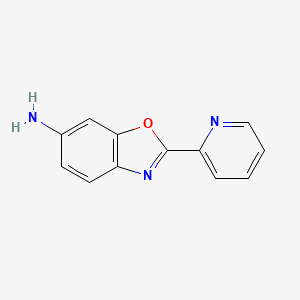
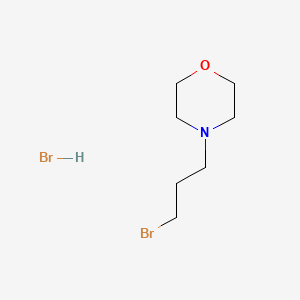
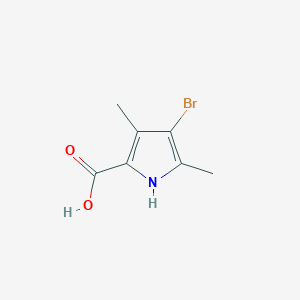
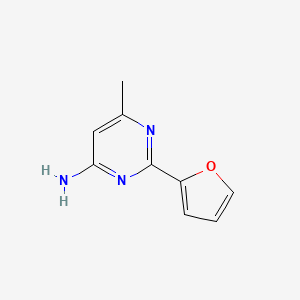

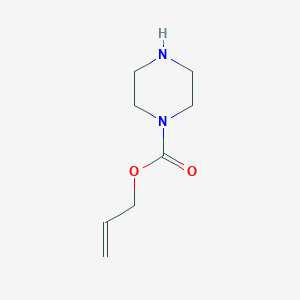


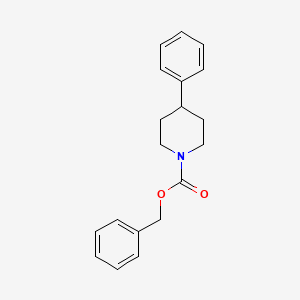
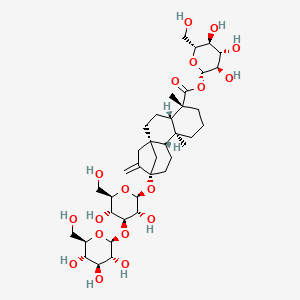
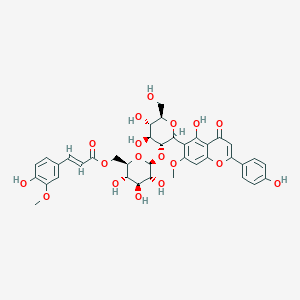
![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)
